4-methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide
Overview
Description
4-Methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyrimidine ring, which is a crucial structure in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 5-methyl-2-aminopyrimidine. The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like ethanol .
Industrial Production Methods: the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield various substituted sulfonamides .
Scientific Research Applications
4-Methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active sulfonamides.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide is not fully understood. like other sulfonamides, it is believed to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-Amino-N-(5-methylpyrimidin-2-yl)benzenesulfonamide
- 4-Nitrophenylsulfonyltryptophan
Uniqueness: 4-Methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methyl-N-(5-methylpyrimidin-2-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-9-3-5-11(6-4-9)18(16,17)15-12-13-7-10(2)8-14-12/h3-8H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBYOXOZMOIHKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=C(C=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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